molecular formula C19H20N4O2S B2976169 Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705127-51-0

Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2976169
CAS No.: 1705127-51-0
M. Wt: 368.46
InChI Key: OYAXXXRQIPSFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a benzothiazole core linked to a piperidine moiety via a methanone bridge. The piperidine ring is substituted with a 3-cyclopropyl-1,2,4-oxadiazole group at the 3-position.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(18-20-14-5-1-2-6-15(14)26-18)23-9-3-4-12(11-23)10-16-21-17(22-25-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXXXRQIPSFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound notable for its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a piperidine ring and an oxadiazole structure. This unique arrangement contributes to its potential pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are critical pathogens listed by the WHO due to their resistance to treatment .

Anticancer Potential

Several studies have highlighted the anticancer activity of thiazole derivatives. The presence of the benzothiazole ring enhances the cytotoxic effects against various cancer cell lines. For example, compounds with a similar scaffold have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

CompoundCell LineIC50 (µM)Reference
13A-431<10
21U25110–30
14WM793<20

Neuroprotective Effects

The benzothiazole derivatives have also been investigated for their neuroprotective effects. One study reported that certain thiazole compounds could prevent neuronal cell death in models of neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Some studies suggest that these compounds inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Receptors : The compound may engage various cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells .
  • Oxidative Stress Modulation : The antioxidant properties of thiazole derivatives can mitigate oxidative stress in cells, providing protective effects against damage.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of a series of benzothiazole derivatives on human glioblastoma cells. The results indicated that compounds with additional electron-donating groups exhibited enhanced activity due to improved interaction with target proteins .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta-induced toxicity in neuronal cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

  • Structural Differences : Replaces the benzothiazole with a benzo[c][1,2,5]thiadiazole ring and substitutes the cyclopropyl group on the oxadiazole with a pyrazine ring.
  • The benzo[c]thiadiazole core may alter electron distribution, affecting π-π stacking interactions compared to benzothiazole .
Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents
Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone C₂₁H₂₁N₅O₂S 415.5 g/mol Cyclopropyl-oxadiazole, benzothiazole
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone C₂₀H₁₈N₈O₂S 434.5 g/mol Pyrazine-oxadiazole, benzo[c]thiadiazole
JJKK-048 (MAGL inhibitor) C₂₄H₂₁N₅O₅ 475.5 g/mol Benzodioxole, triazole, piperidine

JJKK-048: 4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone

  • Pharmacological Context: A monoacylglycerol lipase (MAGL) inhibitor with demonstrated in vivo efficacy in analgesia and thermoregulation .
  • Structural Contrasts: Replaces benzothiazole with benzodioxole and substitutes oxadiazole with a triazole ring.

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

  • Key Differences : Substitutes benzothiazole with benzo[b]thiophene and cyclopropyl with pyrazine.
  • Pyrazine’s nitrogen atoms could enhance binding to metal ions or polar residues in enzymes .

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Structural Variations : Features a pyrazolone core instead of piperidine and lacks the oxadiazole moiety.
  • Activity Insights : Reported in literature for its heterocyclic diversity, though its pharmacological profile diverges significantly due to the absence of the piperidine-oxadiazole pharmacophore .

Critical Analysis of Pharmacological and Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in the target compound likely enhances membrane permeability compared to bulkier substituents like pyrazine or benzodioxole .
  • Enzyme Inhibition Potential: The oxadiazole and piperidine motifs are shared with JJKK-048, suggesting possible overlap in MAGL or related enzyme targeting, though potency variations arise from differences in aromatic substituents .

Q & A

Q. Table: Biological Activity of Selected Derivatives

EntrySubstituent (Oxadiazole)Activity (MIC, µg/mL)
3a2-Chlorophenyl8
3f4-Nitrophenyl5
4d3-Cyclopropyl7

Data adapted from in vitro screening assays .

Advanced: How to resolve contradictions in NMR data for regioisomeric products?

Answer:
Regioisomeric ambiguity arises during cyclization steps (e.g., oxadiazole vs. triazinane formation). To address this:

  • 2D NMR Techniques : Use 1H^1H-13C^{13}C HSQC and HMBC to correlate protons with adjacent carbons. For example, HMBC cross-peaks between oxadiazole methylene (δ 5.01 ppm) and carbonyl carbons confirm cyclization regiochemistry .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated for benzothiazole-oxadiazinane hybrids .

Case Study:
In a synthesis of 1,3,5-triazinane-2-thiones, conflicting 1H^1H NMR signals (δ 7.46–7.22 ppm) were resolved via HSQC, confirming the triazinane scaffold over oxadiazinane isomers .

Basic: What purification methods are recommended for isolating polar intermediates?

Answer:

  • Silica Gel Chromatography : Use gradient elution with ethyl acetate/hexane (60:40) for thiourea intermediates .
  • Recrystallization : Ethanol or methanol effectively purifies benzothiazole derivatives, with yields >75% .

Advanced: How to design stability studies for hydrolytically sensitive oxadiazole derivatives?

Answer:

  • pH-Varied Stability Assays : Incubate compounds in buffers (pH 1–9) at 37°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : Identify hydrolysis products (e.g., amidoximes from oxadiazole ring cleavage) .

Key Finding:
3-Cyclopropyl oxadiazoles show superior stability at pH 7.4 (t1/2_{1/2} > 48 h) compared to phenyl analogs (t1/2_{1/2} = 12 h) due to steric protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.